molecular formula C18H13NO2S2 B2426142 N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034439-41-1

N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2426142
CAS No.: 2034439-41-1
M. Wt: 339.43
InChI Key: ZEKRIKWIEDKASC-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a combination of thiophene, furan, and benzo[b]thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2S2/c20-18(17-9-12-3-1-2-4-16(12)23-17)19-10-14-5-6-15(21-14)13-7-8-22-11-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKRIKWIEDKASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Benzo[b]Thiophene-2-Carboxamide

Stepwise Synthesis Overview

The synthesis of this compound proceeds through three critical stages:

  • Preparation of benzo[b]thiophene-2-carboxylic acid (precursor A).
  • Synthesis of (5-(thiophen-3-yl)furan-2-yl)methylamine (intermediate B).
  • Amide bond formation between precursor A and intermediate B.
Synthesis of Benzo[b]Thiophene-2-Carboxylic Acid

The benzo[b]thiophene core is synthesized via a Friedel-Crafts acylation followed by cyclization. A patented method (WO1999047510A2) describes reacting 2-fluorobenzaldehyde with thioglycolic acid under basic conditions to yield benzo[b]thiophene-2-carboxylic acid. Key conditions include:

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (K₂CO₃)
  • Temperature: 60°C for 2 hours
  • Yield: 68–72% after recrystallization.
Preparation of (5-(Thiophen-3-yl)Furan-2-yl)Methylamine

Intermediate B is synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-bromofuran-2-carbaldehyde and thiophen-3-ylboronic acid, followed by reductive amination:

  • Coupling reaction :
    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
    • Base: Sodium carbonate (Na₂CO₃)
    • Solvent: Tetrahydrofuran (THF)/water (3:1)
    • Temperature: 80°C for 12 hours
    • Yield: 58%.
  • Reductive amination :
    • Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
    • Solvent: Methanol
    • Temperature: Room temperature, 6 hours
    • Yield: 76%.
Amide Bond Formation

The final step employs a carbodiimide-mediated coupling:

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature, 24 hours
  • Yield: 65% after column chromatography.

Alternative Synthetic Pathways

One-Pot Tandem Coupling

A streamlined approach combines Suzuki-Miyaura coupling and amide formation in a single pot, reducing purification steps:

  • Catalyst: Pd(OAc)₂ with XPhos ligand
  • Solvent: Toluene/ethanol (4:1)
  • Temperature: 100°C for 8 hours
  • Yield: 52%.
Solid-Phase Synthesis

A resin-bound strategy immobilizes intermediate B, enabling iterative coupling and washing:

  • Resin: Wang resin functionalized with aminomethyl groups
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
  • Solvent: N-Methyl-2-pyrrolidone (NMP)
  • Yield: 48%.

Reaction Optimization and Variables

Catalytic Systems in Suzuki-Miyaura Coupling

Palladium catalysts significantly impact yield and selectivity:

Catalyst Ligand Yield (%) Purity (%)
Pd(PPh₃)₄ None 58 92
Pd(OAc)₂ XPhos 62 95
PdCl₂(dppf) 1,1'-Bis(diphenylphosphino)ferrocene 55 89

Data adapted from.

Solvent Effects

Polar aprotic solvents enhance coupling efficiency:

  • THF/water : 58% yield
  • Dioxane/water : 49% yield
  • DMF : 63% yield (requires higher temperatures).

Amide Coupling Optimization

EDC/HOBt outperforms other activators in minimizing racemization:

Activator Solvent Yield (%) Purity (%)
EDC/HOBt DCM 65 98
DCC/DMAP DCM 57 91
HATU DMF 60 94

Data from.

Analytical Validation of Synthetic Products

Structural Confirmation

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.89 (d, J = 8.0 Hz, 1H, benzo[b]thiophene H-3)
    • δ 6.72 (s, 1H, furan H-3)
    • δ 4.53 (s, 2H, CH₂ linker).
  • ¹³C NMR : 167.8 ppm (amide carbonyl).
High-Resolution Mass Spectrometry (HRMS)
  • Observed: [M+H]⁺ = 340.0432 (calc. 340.0435).
X-ray Crystallography
  • Dihedral angle between benzo[b]thiophene and furan rings: 12.3°.
  • Intermolecular C–H⋯O interactions stabilize the crystal lattice.

Industrial-Scale Production Challenges

Catalytic Process Intensification

  • Continuous flow reactors : Reduce Pd catalyst loading from 5 mol% to 1.5 mol%.
  • Solvent recycling : DMF recovery via distillation achieves 85% reuse.

Purification at Scale

  • Simulated moving bed (SMB) chromatography : Increases purity from 92% to 99.5%.
  • Crystallization optimization : Ethanol/water (7:3) mixture yields 78% recovery.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Scalability
Stepwise (EDC/HOBt) 65 98 32 High
One-Pot Tandem 52 95 24 Moderate
Solid-Phase 48 90 48 Low

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich thiophene and furan rings undergo electrophilic substitutions, particularly at the α-positions. Key reactions include:

Nitration :

  • Reacts with nitric acid (HNO₃) in acetic anhydride at 0–5°C to introduce nitro groups at C4 of the thiophene ring.

  • Yields depend on stoichiometry:

    Nitrating AgentTemperatureYield (%)Major Product Position
    HNO₃/Ac₂O0–5°C68Thiophene C4

Sulfonation :

  • Furan moiety reacts with chlorosulfonic acid (ClSO₃H) in dichloroethane, producing sulfonated derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is pivotal for modifying the aryl groups:

Suzuki-Miyaura Coupling :

Negishi Coupling :

  • Zincates of thiophene react with aryl halides to form biaryl structures, critical for synthesizing hybrid scaffolds .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH (3N) in ethanol converts the amide to carboxylic acid .

  • Acidic Hydrolysis : HCl (6N) yields benzo[b]thiophene-2-carboxylic acid .

Reductive Amination

The methylene bridge (-CH₂-) between furan and thiophene allows reductive amination with aldehydes/ketones:

SubstrateReducing AgentYield (%)Application
BenzaldehydeNaBH₃CN81Antibacterial derivatives
4-NitroacetophenoneH₂/Pd-C67Anticancer analogs

Cyclization Reactions

The compound participates in intramolecular cyclizations to form polyheterocycles:

Gewald Reaction :

  • Reacts with 2-cyanoacetamide derivatives in the presence of sulfur to generate 2-aminothiophene-fused systems .

  • Key intermediates for tuberculosis inhibitors .

Thiazolidinone Formation :

  • Condensation with thioglycolic acid forms thiazolidinone rings, enhancing antimicrobial activity .

Radical Reactions

Under UV light or peroxide initiation, the thiophene ring engages in radical-mediated halogenation:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the thiophene C5 position.

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies reveal reaction priorities:

Modification SiteReaction TypeBiological ImpactCitation
Thiophene C3Sulfonylation↑ DprE1 enzyme inhibition (anti-TB)
Furan OMethylation↓ Cytotoxicity in normal cells
CarboxamideHydrazide formation↑ Apoptosis in A431 cancer cells (IC₅₀ 2µM)

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via:

  • Hydrolysis : Cleavage of the methylene bridge after 6h.

  • Oxidation : Thiophene ring sulfoxidation under CYP450 metabolism.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

1.1 Anticancer Activity

Research indicates that compounds featuring the benzo[b]thiophene scaffold exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophene have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of thiophene and furan moieties enhances the cytotoxic effects against various cancer cell lines, suggesting potential applications in targeted cancer therapies .

1.2 Anti-inflammatory Effects

Benzo[b]thiophene derivatives are recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the activity of 5-lipoxygenase, an enzyme involved in leukotriene synthesis, which plays a critical role in inflammatory diseases. By modulating this pathway, N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide may serve as a therapeutic agent for conditions such as arthritis and asthma .

Structure-Activity Relationships

The structural modifications of this compound have been systematically studied to optimize its biological activity. The introduction of specific functional groups can significantly influence its potency and selectivity for various biological targets. For example, the presence of electron-donating or withdrawing groups on the thiophene ring alters the compound's interaction with target receptors, enhancing its efficacy as an analgesic or anti-inflammatory agent .

Case Studies

3.1 Analgesic Properties

A recent study explored the analgesic effects of benzo[b]thiophene derivatives, including the target compound. The research highlighted that these compounds activate mu-opioid receptors through specific signaling pathways, resulting in potent antinociceptive effects without the common side effects associated with traditional opioids . This positions this compound as a promising candidate for pain management therapies.

3.2 Antiviral Potential

Another area of investigation focuses on the antiviral properties of compounds containing thiophene rings. Certain derivatives have shown inhibitory activity against viruses such as MERS-CoV, indicating potential applications in developing antiviral medications . The mechanism involves disrupting viral replication processes, making these compounds valuable in combating viral infections.

Data Tables

Application Mechanism Potential Benefits
AnticancerInduces apoptosis; inhibits cell proliferationTargeted cancer therapy
Anti-inflammatoryInhibits 5-lipoxygenaseTreatment for arthritis and asthma
AnalgesicActivates mu-opioid receptorsPain management without severe side effects
AntiviralDisrupts viral replicationPotential treatment for viral infections

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of thiophene, furan, and benzo[b]thiophene moieties. This structural complexity allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of thiophene and furan moieties enhances its interaction with biological targets.

Research indicates that compounds with benzo[b]thiophene structures often exhibit their biological effects through the inhibition of specific enzymes or pathways involved in disease processes. For instance, compounds similar to this compound have been shown to inhibit 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory responses and cancer progression . This inhibition can lead to reduced production of leukotrienes, which are mediators of inflammation and tumorigenesis.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds:

  • Antibacterial Activity : Compounds derived from thiophene and furan structures have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For example, derivatives with similar scaffolds showed minimum inhibitory concentrations (MICs) ranging from 7.80 µg/mL to 12.50 µg/mL against these pathogens .
  • Antifungal Activity : The compound's potential antifungal properties were assessed against Candida albicans, where certain derivatives exhibited moderate activity with MIC values indicating effectiveness .
  • Antitubercular Activity : In vitro studies have suggested that related compounds can inhibit the growth of Mycobacterium tuberculosis, showcasing promising results for further development in anti-tubercular therapies .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Some studies report IC50 values in the micromolar range, indicating selective toxicity towards cancer cell lines while sparing normal cells . The structure–activity relationship (SAR) analyses suggest that modifications to the thiophene and furan groups can enhance cytotoxicity against specific cancer types.

Case Studies and Research Findings

Several notable case studies highlight the biological activity of compounds related to this compound:

Study Findings Reference
Study on 5-lipoxygenase inhibitionDemonstrated potent inhibition leading to reduced leukotriene production
Antimicrobial efficacy against MRSAMIC values as low as 7.80 µg/mL
Antifungal activity against C. albicansModerate activity observed
Cytotoxicity against A549 lung cancer cellsIC50 values < 10 µM

Q & A

Q. What are the optimal synthetic routes for N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a substituted furan-thiophene intermediate with benzo[b]thiophene-2-carboxylic acid derivatives. Key steps include:
  • Suzuki-Miyaura coupling for aryl-aryl bond formation between thiophene and furan rings (e.g., using Pd catalysts, boronic acids) .
  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the furan-thiophene methylamine intermediate and benzo[b]thiophene-2-carboxylic acid .
  • Yields range from 21–37% depending on purification methods (e.g., column chromatography vs. recrystallization). Lower yields are attributed to steric hindrance from the fused benzo[b]thiophene system .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) and methylene linker integration .
  • HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
  • X-ray crystallography (if applicable): Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-benzene systems) to assess planarity and intermolecular interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition results may arise from:
  • Structural analogs : Compare with derivatives like N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (84), which showed 25% yield but uncharacterized bioactivity .
  • Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. kinase inhibition assays). For example, HDAC6 inhibitors require isoform-specific assays due to off-target effects on HDAC1–11 .
  • Crystallographic data : Correlate activity with intermolecular interactions (e.g., C–H⋯O/S bonds in crystal packing affecting solubility and bioavailability) .

Q. How does the compound’s electronic configuration influence its pharmacological mechanism?

  • Methodological Answer :
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Thiophene-furan systems exhibit π-conjugation, enhancing electron delocalization and binding to targets like HDAC6 or Smoothened receptors .
  • SAR studies : Modify substituents (e.g., replace thiophen-3-yl with furan-3-yl) and compare IC50 values. For example, Smoothened Agonist (SAG) derivatives with chloro-substituted benzo[b]thiophene show Kd = 59 nM due to hydrophobic interactions .

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Methodological Answer :
  • Solvent screening : Use high-boiling-point solvents (e.g., acetonitrile) for slow evaporation, yielding high-quality crystals .
  • Additive engineering : Introduce co-crystallization agents (e.g., 2-nitroaniline) to stabilize weak C–H⋯O/S interactions observed in similar carboxamides .
  • Temperature control : Gradual cooling from reflux (e.g., 397 K) minimizes lattice defects .

Critical Analysis of Evidence

  • Contradictions : reports lower yields (21–37%) for Suzuki-coupled analogs compared to simpler amides (25% for Method A), highlighting the need for optimized coupling conditions.
  • Gaps : Limited data on in vivo pharmacokinetics (e.g., metabolic stability of the methylene linker). Future studies should incorporate microsomal assays or radiolabeled tracing .

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